molecular formula C9H10ClNO B13623369 2-Chloro-6-cyclopropoxyaniline

2-Chloro-6-cyclopropoxyaniline

Cat. No.: B13623369
M. Wt: 183.63 g/mol
InChI Key: SVTVNGPXCHSKAW-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropoxyaniline is an aromatic amine derivative featuring an aniline core substituted with a chlorine atom at the 2-position and a cyclopropoxy group at the 6-position. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The chlorine substituent introduces electron-withdrawing effects, while the cyclopropoxy group contributes steric bulk and electron-donating characteristics due to its strained three-membered ring.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-6-cyclopropyloxyaniline

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,11H2

InChI Key

SVTVNGPXCHSKAW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropoxyaniline typically involves the introduction of the cyclopropoxy group and the chlorine atom onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloroaniline, is reacted with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-cyclopropoxyaniline may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-6-cyclopropoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropoxyaniline involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on substituent patterns and functional group positioning:

2-(Cyclopentyloxy)-6-fluoroaniline (CAS: Not provided; )

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8; )

Hypothetical Compound: 2-Chloro-6-methoxyaniline (Common analog for comparison)

Structural and Electronic Differences

Substituent Effects
  • 2-Chloro-6-cyclopropoxyaniline :
    • Chlorine (2-position) : Strong electron-withdrawing effect, enhancing electrophilic substitution resistance.
    • Cyclopropoxy (6-position) : Electron-donating due to ring strain, increasing nucleophilicity of the amine group.
  • 2-(Cyclopentyloxy)-6-fluoroaniline :
    • Fluorine (6-position) : Higher electronegativity than chlorine, stronger electron-withdrawing effect.
    • Cyclopentyloxy (2-position) : Larger ring size reduces steric strain but increases lipophilicity compared to cyclopropoxy .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Pyrimidine ring (heterocyclic) vs. benzene ring (aromatic amine).
Physical and Chemical Properties
Property 2-Chloro-6-cyclopropoxyaniline 2-(Cyclopentyloxy)-6-fluoroaniline 2-Chloro-6-methoxyaniline
Molecular Weight ~183.6 g/mol* ~223.3 g/mol* ~157.6 g/mol*
Substituent Size Moderate (cyclopropyl) Large (cyclopentyl) Small (methoxy)
Electron Effects EWG (Cl) + EDG (cyclopropoxy) EWG (F) + EDG (cyclopentyloxy) EWG (Cl) + EDG (methoxy)
Lipophilicity (LogP) High (Cl + cyclopropoxy) Very High (F + cyclopentyloxy) Moderate (Cl + methoxy)

*Calculated based on molecular formulas.

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